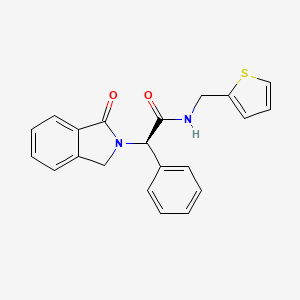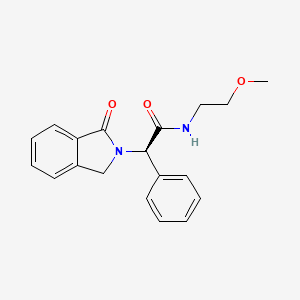![molecular formula C16H17NO2S B7645110 N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide, also known as OPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. OPT is a thiophene-based molecule that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide involves its interaction with specific targets in the body, such as enzymes or receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to specific receptors in the body, such as the cannabinoid receptor CB2, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. In cancer cells, this compound has been shown to induce cell death by inhibiting the activity of enzymes involved in DNA replication and repair. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of specific enzymes. In the immune system, this compound has been shown to modulate the activity of immune cells by binding to specific receptors.
実験室実験の利点と制限
One of the advantages of using N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide in lab experiments is its ease of synthesis using different methods. This compound is also stable under different conditions, which makes it suitable for various applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in other areas of research, such as energy storage and conversion, and the study of its interactions with different targets in the body. Additionally, the development of this compound-based drugs with improved pharmacological properties and reduced toxicity is an important area of research.
合成法
The synthesis of N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide involves the use of different methods, including the Suzuki-Miyaura cross-coupling reaction, which has been widely used for the synthesis of thiophene-based molecules. In this reaction, the thiophene ring is coupled with an aryl boronic acid in the presence of a palladium catalyst to form the desired product. Other methods, such as the Sonogashira coupling and Buchwald-Hartwig amination, have also been used for the synthesis of this compound.
科学的研究の応用
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide has been studied for its potential applications in various areas of research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, this compound has been studied as a potential material for the fabrication of organic field-effect transistors.
特性
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-11-13-7-4-9-19-13)15-14(8-10-20-15)12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCHWNIQCBICY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
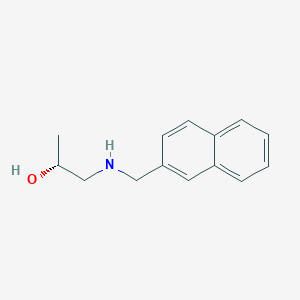
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
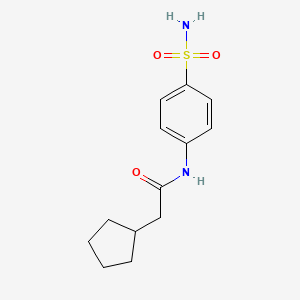
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
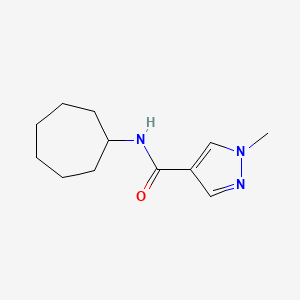
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

